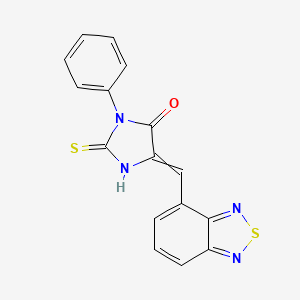
5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including a benzothiadiazole ring, an imidazolidinone ring, and a thiourea group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiadiazole and imidazolidinone rings, along with the phenyl and sulfanylidene groups, would contribute to a highly conjugated system, potentially leading to interesting optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings suggests that it might have significant π-π stacking interactions, which could influence its solubility and other physical properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- Synthesis Techniques and Antimicrobial Applications :
- Compounds similar to 5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one have been synthesized and assessed for their antimicrobial properties. For instance, derivatives of thiazolidinone and thiophene, which are structurally related, demonstrated promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Another study synthesized and evaluated certain new substituted benzoxazepine and benzothiazepine derivatives as antipsychotic and anticonvulsant agents, indicating the potential application of similar compounds in medicinal chemistry (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Pharmacological Evaluation and Potential Applications
- Anticonvulsant and Pharmacological Effects :
- A study involving novel 4-thiazolidinone derivatives, structurally related to the mentioned compound, reported considerable anticonvulsant activity. This suggests the potential use of similar compounds in treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Photoluminescence and Electronic Applications
- Photoluminescence Applications :
- Research into photoluminescent compounds, including derivatives of benzothiadiazole, indicates that these compounds have potential applications in photoluminescence. Such studies highlight their use in light-emitting devices and related technologies (Mancilha, Neto, Lopes, Moreira, Quina, Gonçalves, & Dupont, 2006).
Antitumor Potential
- Antitumor Activities :
- Certain compounds similar to this compound have been synthesized and showed moderate antitumor activity against various cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Horishny & Matiychuk, 2020).
Mécanisme D'action
Target of Action
The primary target of the compound “5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be determined . These effects can be elucidated through detailed biological studies once the compound’s targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
Propriétés
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15-13(9-10-5-4-8-12-14(10)19-23-18-12)17-16(22)20(15)11-6-2-1-3-7-11/h1-9H,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUGKWFFTWSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=NSN=C43)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



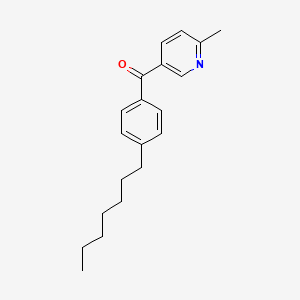
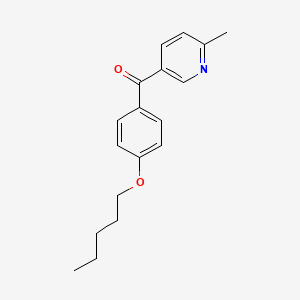
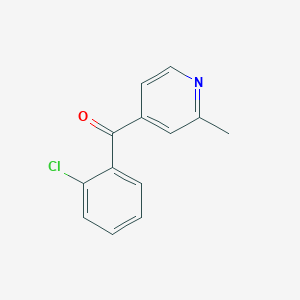

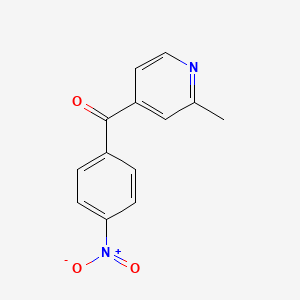
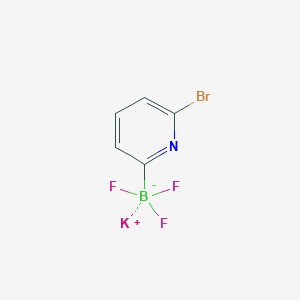
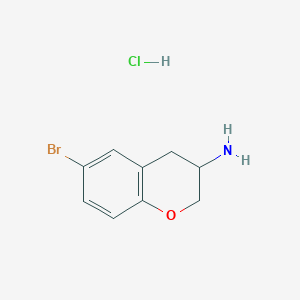

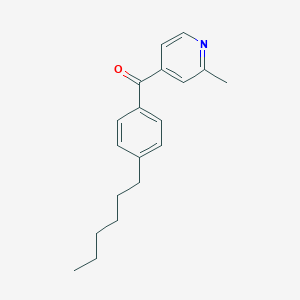

![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)


